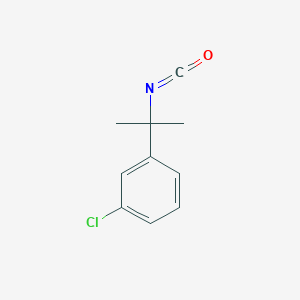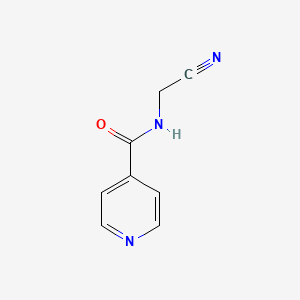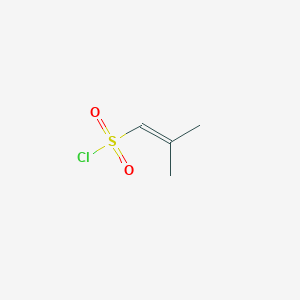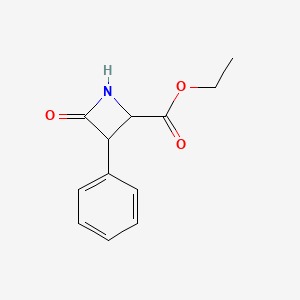![molecular formula C12H15NO2 B8585840 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol](/img/structure/B8585840.png)
3-Ethyl-7-propylbenzo[d]isoxazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-7-propylbenzo[d]isoxazol-6-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) complexes . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including this compound, may involve metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods often employ eco-friendly reagents and conditions to ensure sustainability and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-7-propylbenzo[d]isoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Ethyl-7-propylbenzo[d]isoxazol-6-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways or interfere with the replication of viral DNA. The compound’s effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-6-hydroxy-7-propylbenz[4,5]isoxazole
- 3-Ethyl-6-hydroxy-7-butylbenz[4,5]isoxazole
- 3-Ethyl-6-methoxy-7-propylbenz[4,5]isoxazole
Uniqueness
3-Ethyl-7-propylbenzo[d]isoxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl and propyl groups, along with the hydroxy functional group, contributes to its unique properties compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
3-ethyl-7-propyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C12H15NO2/c1-3-5-9-11(14)7-6-8-10(4-2)13-15-12(8)9/h6-7,14H,3-5H2,1-2H3 |
Clé InChI |
DRKGLROZWQWRLV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC2=C1ON=C2CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(Oxan-2-yl)oxy]ethyl}urea](/img/structure/B8585764.png)

![2-n-Propyl-3-carboxy-8-methyl-imidazo[1,2-a]pyridine](/img/structure/B8585783.png)











